molecular formula C18H18N2O B8227828 (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8227828
M. Wt: 278.3 g/mol
InChI Key: VJKQWPKASQIGHC-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The cyclopropyl group is introduced to the pyridine ring through a cyclization reaction.

    Benzylation: The benzyl group is added to the structure through a nucleophilic substitution reaction.

    Formation of the Dihydrooxazole Ring: The final step involves the formation of the dihydrooxazole ring through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used to investigate biological pathways and molecular targets, providing insights into cellular processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, altering their activity and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the (S)-configuration, which may affect its biological activity.

    2-(6-Cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, potentially altering its chemical properties and applications.

    4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the cyclopropyl group, which may influence its interaction with molecular targets.

Uniqueness

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both benzyl and cyclopropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2OC_{19}H_{22}N_{2}O. The compound features a dihydrooxazole ring, which contributes to its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the menin-MLL interaction. This interaction is crucial in the context of certain leukemias and other malignancies. By inhibiting this interaction, the compound may disrupt the transcriptional regulation mediated by MLL fusion proteins, leading to potential therapeutic effects against specific cancers .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against leukemia cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interference with critical signaling pathways involved in cell survival and proliferation .

Case Studies

  • Inhibition of MLL Fusion Proteins : A study highlighted the efficacy of this compound in inhibiting MLL fusion proteins in leukemia models. This inhibition resulted in reduced cell viability and increased apoptosis rates compared to controls .
  • Selectivity for Cancer Cells : Comparative studies showed that this compound selectively targets cancerous cells while sparing normal hematopoietic cells. This selectivity is vital for reducing side effects associated with traditional chemotherapeutics .

Data Table: Summary of Biological Activities

Activity Description Reference
Menin-MLL InhibitorDisrupts transcriptional regulation in leukemia
Induction of ApoptosisPromotes programmed cell death in leukemia cells
Selective CytotoxicityTargets cancer cells selectively without affecting normal cells

Properties

IUPAC Name

(4S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKQWPKASQIGHC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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